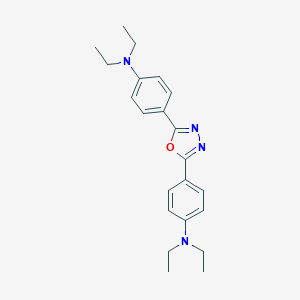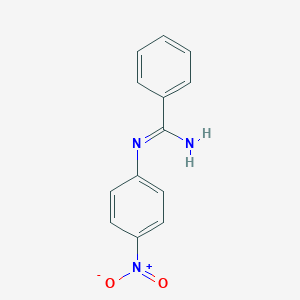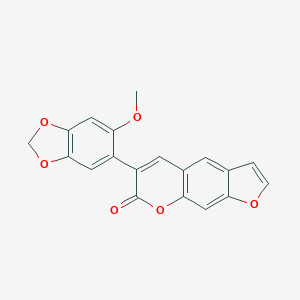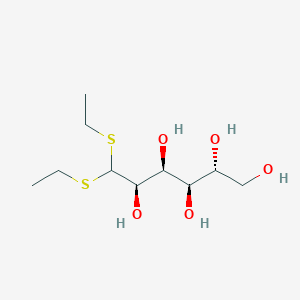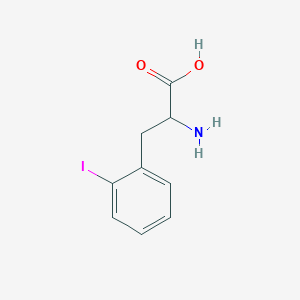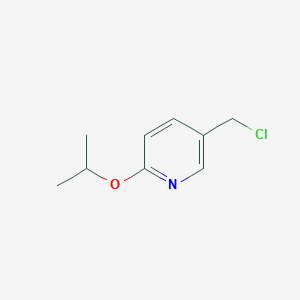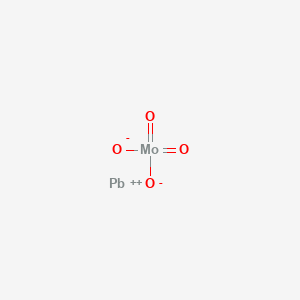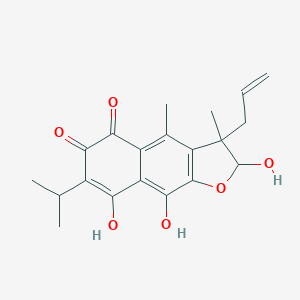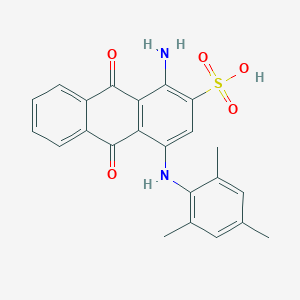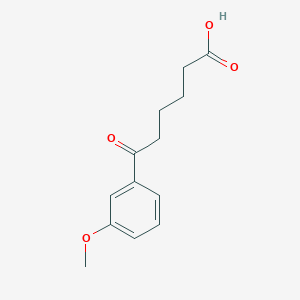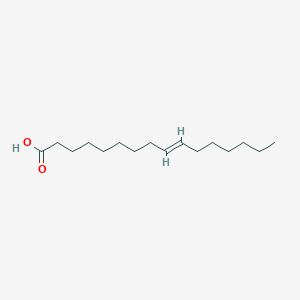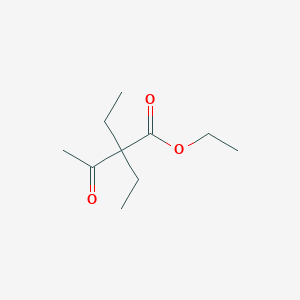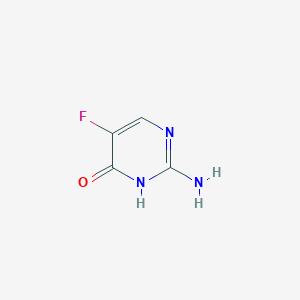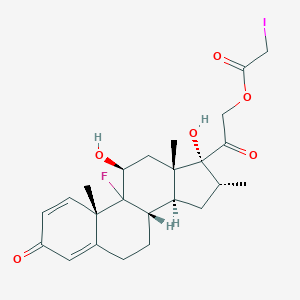
Dexamethasone 21-iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone 21-iodoacetate is a synthetic glucocorticoid steroid that has been used extensively in scientific research. It is a derivative of dexamethasone, which is a widely used anti-inflammatory and immunosuppressant drug. Dexamethasone 21-iodoacetate has been used in various research applications, including studies on the mechanism of action of glucocorticoids, as well as investigations into the biochemical and physiological effects of these compounds.
Mecanismo De Acción
Glucocorticoids, such as dexamethasone 21-iodoacetate, exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. Upon binding, the GR undergoes a conformational change and translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This results in the activation or repression of target genes, leading to the observed effects of glucocorticoids.
Efectos Bioquímicos Y Fisiológicos
Dexamethasone 21-iodoacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate the expression of genes involved in inflammation, immune function, metabolism, and cell proliferation. It has also been shown to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, and to affect protein synthesis and degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dexamethasone 21-iodoacetate in lab experiments include its high purity and potency, as well as its well-established mechanism of action. It is also readily available from commercial sources. However, one limitation of using dexamethasone 21-iodoacetate is that it is a synthetic compound and may not fully replicate the effects of endogenous glucocorticoids. Additionally, its effects may be cell-type specific and may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on dexamethasone 21-iodoacetate. One area of interest is the development of more selective glucocorticoid receptor agonists, which may have fewer side effects than dexamethasone 21-iodoacetate. Another area of interest is the investigation of the effects of glucocorticoids on epigenetic regulation, such as DNA methylation and histone modifications. Finally, there is a need for further research on the role of glucocorticoids in the regulation of immune function and inflammation, particularly in the context of chronic diseases such as autoimmune disorders and cancer.
Conclusion
Dexamethasone 21-iodoacetate is a synthetic glucocorticoid steroid that has been widely used in scientific research. It has been used to study the mechanism of action of glucocorticoids, as well as the biochemical and physiological effects of these compounds. While it has several advantages for lab experiments, such as its high purity and potency, it also has limitations, such as its synthetic nature and potential cell-type specificity. Future research on dexamethasone 21-iodoacetate may focus on the development of more selective glucocorticoid receptor agonists and the investigation of the effects of glucocorticoids on epigenetic regulation and chronic diseases.
Métodos De Síntesis
Dexamethasone 21-iodoacetate is synthesized from dexamethasone by reacting it with iodoacetic acid. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
Dexamethasone 21-iodoacetate has been used in various scientific research applications, including studies on the mechanism of action of glucocorticoids, as well as investigations into the biochemical and physiological effects of these compounds. It has been used to study the effects of glucocorticoids on gene expression, protein synthesis, and cell signaling pathways. It has also been used to investigate the role of glucocorticoids in the regulation of immune function, inflammation, and metabolism.
Propiedades
Número CAS |
1893-66-9 |
|---|---|
Nombre del producto |
Dexamethasone 21-iodoacetate |
Fórmula molecular |
C24H30FIO6 |
Peso molecular |
560.4 g/mol |
Nombre IUPAC |
[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate |
InChI |
InChI=1S/C24H30FIO6/c1-13-8-17-16-5-4-14-9-15(27)6-7-21(14,2)23(16,25)18(28)10-22(17,3)24(13,31)19(29)12-32-20(30)11-26/h6-7,9,13,16-18,28,31H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,21+,22+,23?,24+/m1/s1 |
Clave InChI |
SBWPMXHFJJCNJZ-OWWZPINESA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CI)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |
Sinónimos |
dexamethasone 21-iodoacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



